molecular formula C7H12O B1294579 2-Ethylcyclopentanone CAS No. 4971-18-0

2-Ethylcyclopentanone

Cat. No. B1294579
CAS RN: 4971-18-0
M. Wt: 112.17 g/mol
InChI Key: PPTKUTYPOKHBTL-UHFFFAOYSA-N
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Description

2-Ethylcyclopentanone is a chemical compound that belongs to the family of cyclopentanones, which are cyclic ketones with a five-membered ring structure. The compound is characterized by the presence of an ethyl group attached to the second carbon of the cyclopentanone ring. Although the provided papers do not directly discuss 2-Ethylcyclopentanone, they provide insights into the chemistry of related cyclopentanone compounds and their derivatives.

Synthesis Analysis

The synthesis of cyclopentanone derivatives can be complex and often requires careful control of stereochemistry. For example, the stereoselective synthesis of 1,2-dialkyl-1-phenyl cyclopentanes, which are structurally related to 2-Ethylcyclopentanone, involves intramolecular carbolithiation of olefins. This process can yield derivatives with high stereocontrol at all three stereogenic centers, depending on the solvent used . Additionally, the synthesis of 2,2-disubstituted-5-cyanocyclopentanones from precursor amino-cyanocyclopentenes demonstrates the versatility of cyclopentanone chemistry and the potential for introducing various substituents .

Molecular Structure Analysis

The molecular structure of cyclopentanone derivatives is crucial for their reactivity and physical properties. The presence of substituents on the cyclopentanone ring can significantly influence the compound's stereochemistry and reactivity. For instance, the synthesis of 1,2-dialkyl-1-phenyl cyclopentanes shows that the orientation of substituents can be controlled to be either cis or trans, which is an important consideration in the synthesis of 2-Ethylcyclopentanone .

Chemical Reactions Analysis

Cyclopentanone derivatives undergo various chemical reactions, which can lead to a wide range of products. The photolysis of 2-methylcyclopentanone, a compound similar to 2-Ethylcyclopentanone, results in products like ethylene, propene, and carbon monoxide, indicating that cyclopentanones can participate in photochemical reactions leading to both hydrocarbon and oxygenated products . The catalytic cyclopropanation of cyclopentenone, another related compound, illustrates the potential for cyclopentanone derivatives to be transformed into bicyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanone derivatives are influenced by their molecular structure. For example, the reaction of cyclopentatriones with ethylene glycol can lead to different isomeric structures, which may have distinct physical and chemical properties . The presence of substituents such as ethyl groups in 2-Ethylcyclopentanone would be expected to affect properties like boiling point, solubility, and reactivity.

Scientific Research Applications

Antibacterial Activity

  • Antibacterial Properties : 2-Ethylcyclopentanone derivatives demonstrate potential antibacterial activity, which was assessed using molecular orbital calculations. These findings suggest the possibility of using such compounds in developing new antibiotics or antibacterial agents (Tonari & Sameshima, 2000).

Antitumor Activity

  • Potential in Antitumor Agents : Certain cyclopentenone derivatives, related to helenalin and 2-Ethylcyclopentanone, show significant in vitro and in vivo antitumor activity. This suggests their potential use in cancer treatment (Lee, Mar, Okamoto, & Hall, 1978).

Chemical Reactions and Synthesis

  • In Chemical Synthesis : 2-Ethylcyclopentanone and its derivatives are involved in a variety of chemical reactions. These compounds are essential in creating more complex molecular structures, which are useful in organic synthesis and pharmaceutical applications (Hass, Cooks, Elder, Bursey, & Kingston, 1976).

Plant Growth Regulation

  • Role in Plant Growth Regulation : Compounds like 1-Methylcyclopropene, which have structural similarities to 2-Ethylcyclopentanone, are known to inhibit ethylene action in plants. This has implications in extending the shelf life of fruits and vegetables, as well as in understanding plant biology (Blankenship & Dole, 2003).

Safety And Hazards

2-Ethylcyclopentanone is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

properties

IUPAC Name

2-ethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-6-4-3-5-7(6)8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTKUTYPOKHBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976723
Record name 2-Ethylcyclopentan-1-one
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylcyclopentanone

CAS RN

4971-18-0, 61215-75-6
Record name 2-Ethylcyclopentanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylcyclopentan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethylcyclopentanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylcyclopentanone
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Record name 2-Ethylcyclopentan-1-one
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Record name 2-ethylcyclopentan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
O Nagashima, S Sato, R Takahashi… - Applied Catalysis A …, 2006 - Elsevier
… In our study, 2-methylcyclopentanone instead of 2-ethylcyclopentanone was observed in the reaction of dimethyl hexanedioate, so we can conclude that methanol acts as an alkylating …
Number of citations: 27 www.sciencedirect.com
W Barth, LA Paquette - The Journal of Organic Chemistry, 1985 - ACS Publications
… addition of lithium dimethylcuprate to 2-cyclopentenone followed by in situ condensation with ethyl iodide could prove expeditious in providing 3-methyl-2-ethylcyclopentanone, the …
Number of citations: 50 pubs.acs.org
JR Hass, RG Cooks, JF Elder Jr… - Organic Mass …, 1976 - Wiley Online Library
… The sum of the data can be taken to indicate that by far the major part of the loss of olefin from either 2-ethylcyclopentanone of 2-ethyl-5-propylcyclopentanone is not a McLderty …
M Gliński, M Kaszubski - Reaction Kinetics and Catalysis Letters, 2000 - Springer
… In the presence of all catalysts the formation of the main product was accompanied by various amounts of 2-ethylcyclopentanone, cyclopent-2-en-1-one, cyclopentene, 2-…
Number of citations: 11 link.springer.com
SA Aowda - journal of kerbala university, 2007 - iasj.net
… The most effective of these is ammonium persulfat(AMP), and with the use of ammonium persulfate were find the optimal conditions to get 2-ethylcyclopentanone. Studied the reaction of …
Number of citations: 7 www.iasj.net
DR Nesselrodt, AR Potts, T Baer - The Journal of Physical …, 1995 - ACS Publications
The various rotamer conformations associated with the hinderedethyl group rotor in ethyl-substituted cyclohexanones and cyclopentanones have been trapped in a supersonic …
Number of citations: 23 pubs.acs.org
M Glinski, M Kaszubski - Reaction Kinetics and Catalysis Letters, 2000 - elibrary.ru
… In the presence of all catalysts the formation of the main product was accompanied by various amounts of 2-ethylcyclopentanone, cyclopent-2-en-1-one, cyclopentene, 2-…
Number of citations: 16 elibrary.ru
CH Heathcock, MH Norman… - The Journal of Organic …, 1990 - ACS Publications
… The amount of 55 is minimized by slow addition of 0.5 equiv of acrylonitrile to 1 equiv of 2-ethylcyclopentanone. Under these conditions, 54 is formed in 58% yield based on …
Number of citations: 74 pubs.acs.org
S Abdulla Aowda - journal of kerbala university, 2007 - iraqjournals.com
… The most effective of these is ammonium persulfat(AMP), and with the use of ammonium persulfate were find the optimal conditions to get 2-ethylcyclopentanone. Studied the reaction of …
Number of citations: 2 iraqjournals.com
V Polizzi, A Adams, AM Picco, E Adriaens… - Building and …, 2011 - Elsevier
… Some compounds characteristic for growth on specific building materials were detected, eg 2-ethylcyclopentanone, menthone, iso-menthone and trans-p-menth-2-en-7-ol on …
Number of citations: 84 www.sciencedirect.com

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